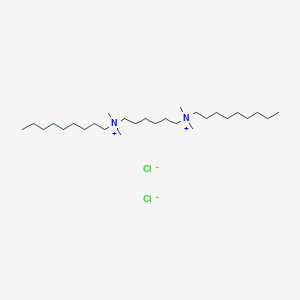
Hexamethylenebis(dimethylnonylammonium), dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenebis(dimethylnonylammonium), dichloride is a quaternary ammonium compound with the molecular formula C28H62N2.2Cl. It is known for its antimicrobial properties and is commonly used in various industrial and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexamethylenebis(dimethylnonylammonium), dichloride typically involves the quaternization of hexamethylene diamine with dimethylnonylamine in the presence of a suitable alkylating agent such as methyl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Hexamethylenebis(dimethylnonylammonium), dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of amines and other reduced species.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Hexamethylenebis(dimethylnonylammonium), dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics due to its ability to kill bacteria and viruses.
Industry: Applied in water treatment processes to control microbial growth .
Mechanism of Action
The antimicrobial action of Hexamethylenebis(dimethylnonylammonium), dichloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness: Hexamethylenebis(dimethylnonylammonium), dichloride is unique due to its specific molecular structure, which provides enhanced stability and efficacy in various applications compared to other quaternary ammonium compounds .
Properties
CAS No. |
21949-04-2 |
|---|---|
Molecular Formula |
C28H62Cl2N2 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
6-[dimethyl(nonyl)azaniumyl]hexyl-dimethyl-nonylazanium;dichloride |
InChI |
InChI=1S/C28H62N2.2ClH/c1-7-9-11-13-15-17-21-25-29(3,4)27-23-19-20-24-28-30(5,6)26-22-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
GVRZUQQPORGZNR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4Z,12Z,18E,29Z)-26,31-ditert-butyl-3-(3-tert-butyl-5-propan-2-ylphenyl)-18-(3,5-ditert-butylcyclohexa-1,3-dien-1-yl)-33-prop-1-enylhexacyclo[21.8.2.15,9.124,28.04,17.020,32]pentatriaconta-1(31),2,4(17),12,14,15,18,20,22,27,29-undecaene](/img/structure/B13729933.png)
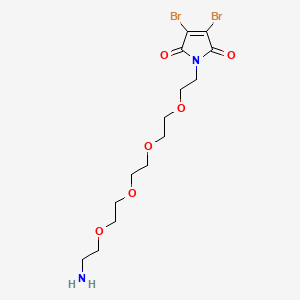
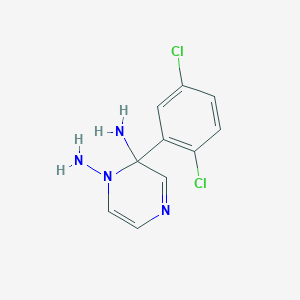
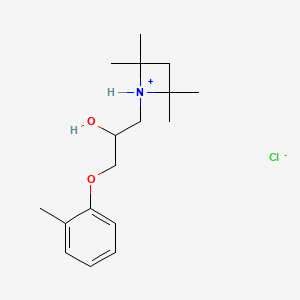
![(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B13729958.png)
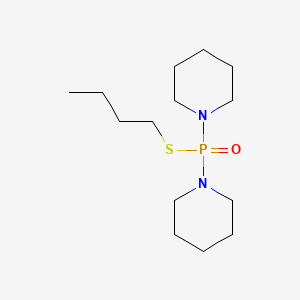
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
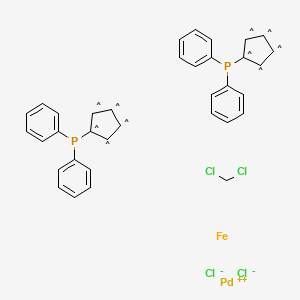
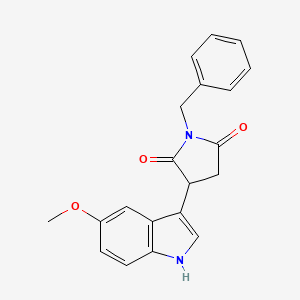
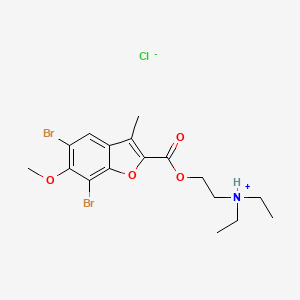

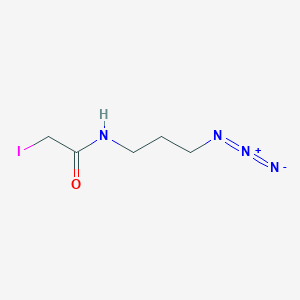
![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13729995.png)

